3'-Bromo-4'-fluoroacetophenone

Descripción general

Descripción

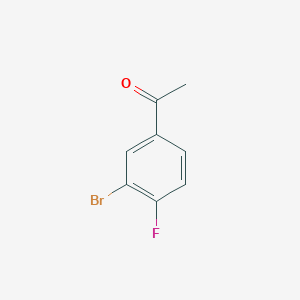

3′-Bromo-4′-fluoroacetophenone (CAS 1007-15-4) is a dihalogenated acetophenone derivative with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol. Its structure features a bromine atom at the meta (3′) position and a fluorine atom at the para (4′) position on the aromatic ring, attached to an acetyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the α-bromination of acetophenone using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of 3’-Bromo-4’-fluoroacetophenone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed amination has been reported for the preparation of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Bromo-4’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Bromination: Pyridine hydrobromide perbromide in acetic acid at elevated temperatures.

Amination: Palladium catalysts in the presence of amines.

Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products:

Substitution Products: Various substituted acetophenones.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

3'-Bromo-4'-fluoroacetophenone serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. It is commonly utilized in the following ways:

- Synthesis of Chalcones : The compound is pivotal in synthesizing chalcones, which are known for their anti-inflammatory, antimicrobial, and anticancer properties. The palladium-catalyzed amination of this compound allows for the introduction of various amino groups, expanding its utility in drug discovery .

- Friedel-Crafts Acylation : The compound can be synthesized through Friedel-Crafts acylation, where 4-fluorobromobenzene reacts with acetyl chloride in the presence of aluminum chloride as a catalyst. This method underscores its role as a building block in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise due to its cytotoxic properties against cancer cell lines. Notable applications include:

- Cytotoxicity Studies : Research indicates that derivatives of bromoacetophenone exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have been explored for their potential as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), suggesting their role as anti-neoplastic agents .

- Combination Therapies : The synergistic effects of brominated compounds with other chemotherapeutic agents have been investigated. For example, combining 3-bromopyruvate with 5-fluorouracil has demonstrated enhanced antitumor effects against colorectal cancer.

Analytical Applications

In analytical chemistry, derivatives of bromoacetophenone are employed for enhancing detection methods:

- High-Performance Liquid Chromatography (HPLC) : The use of derivatives like 4'-bromophenacyl triflate facilitates the spectrophotometric detection of carboxylic acids in HPLC. This demonstrates the utility of bromoacetophenone derivatives in analytical methodologies.

- Palladium-Catalyzed Amination : A study published in Tetrahedron Letters (2002) explored the efficient introduction of amino groups onto this compound via palladium-catalyzed amination. This research highlights its potential for developing new therapeutic agents.

- Cytotoxicity Against Cancer Cell Lines : Research conducted on bromoquinazoline derivatives revealed significant cytotoxic effects against various cancer cell lines. The findings suggest that structural similarities to this compound may contribute to its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 3’-Bromo-4’-fluoroacetophenone involves its interaction with various molecular targets. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets .

Comparación Con Compuestos Similares

The substitution pattern of halogens (Br, F) and functional groups significantly influences the reactivity, physical properties, and applications of acetophenone derivatives. Below is a comparative analysis of 3′-Bromo-4′-fluoroacetophenone and structurally related compounds:

Table 1: Structural and Functional Comparison of Bromo-Fluoro Acetophenones

*Calculated based on molecular formula.

Key Findings:

Substituent Position Effects: Reactivity: The meta-para substitution in 3′-Bromo-4′-fluoroacetophenone enhances its suitability for enzymatic reductions (e.g., Candida spp. achieve >90% yield and 99% e.e. ), whereas ortho-substituted analogs (e.g., 3′-Bromo-2′-fluoroacetophenone) may sterically hinder such reactions. Physical Stability: Para-fluoro substituents improve thermal stability, allowing room-temperature storage for 3′-Bromo-4′-fluoroacetophenone, unlike ortho-substituted derivatives requiring refrigeration .

Biological Activity: Only 3′-Bromo-4′-fluoroacetophenone and other para/meta-substituted analogs demonstrate reported antimicrobial activity, likely due to optimal halogen positioning for target interaction .

Synthetic Methods: 3′-Bromo-4′-fluoroacetophenone is synthesized via microbial reduction , while 2′-Bromo-4′-fluoroacetophenone employs electrophilic bromination using CuBr .

Cost and Availability: 3′-Bromo-4′-fluoroacetophenone is competitively priced ($123.10/5g) compared to 3′-Bromo-2′-fluoroacetophenone (JPY 14,000/5g ≈ $130) , reflecting differences in synthetic complexity and demand.

Actividad Biológica

3'-Bromo-4'-fluoroacetophenone (CAS Number: 1007-15-4) is an organic compound characterized by its unique structure, which includes a bromine atom at the 3' position and a fluorine atom at the 4' position of the acetophenone framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

- Molecular Formula : C₈H₆BrFO

- Molecular Weight : 221.04 g/mol

- Structure : The compound features a phenyl ring substituted with a bromine and fluorine atom, along with a carbonyl group (C=O) linked to the benzene ring.

This compound exhibits biological activity primarily through its role as an intermediate in the synthesis of various bioactive compounds, particularly chalcones. The compound participates in several biochemical pathways:

- Synthesis of Chalcones : The compound is known to facilitate the synthesis of chalcones, which are important in drug discovery due to their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, which can be critical in developing therapeutics targeting diseases such as cancer and diabetes .

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies have reported inhibitory concentrations as low as 246 µM against specific bacterial strains .

Antioxidant Activity

The compound has shown potential antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In comparative studies, certain derivatives exhibited antioxidant effects superior to well-known antioxidants like ascorbic acid .

Study on Antioxidant Activity

A study published in 2014 evaluated the antioxidant activity of novel derivatives synthesized from this compound. It was found that these derivatives displayed notable DPPH radical scavenging activity, indicating their potential as antioxidants .

Enzyme Inhibition Studies

In computational drug discovery contexts, this compound has been utilized to screen for inhibitors of tyrosine phosphatase-1B (PTP1B), an enzyme implicated in metabolic disorders. The virtual screening yielded several hits with effective inhibition profiles .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts Acylation : Acetyl chloride reacts with 4-fluorobromobenzene in the presence of aluminum chloride as a Lewis acid catalyst.

- Palladium-Catalyzed Amination : This method allows for the introduction of diverse amino groups onto the molecule, expanding its application scope in pharmaceuticals.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 3'-Bromo-4'-fluoroacetophenone for experimental design?

Answer: this compound (CAS: 1007-15-4) has a molecular formula of C₈H₆BrFO and a molecular weight of 217.03 g/mol. Key properties include:

- Storage conditions : Requires refrigeration at -20°C to maintain stability, with a recommended storage duration of 1 year .

- Physical state : Typically supplied as a solid powder .

- Melting point : Structural analogs (e.g., 2-Bromo-4'-fluoroacetophenone) exhibit melting points in the range of 47–49°C, suggesting similar thermal behavior .

These properties dictate solvent compatibility, reaction temperature limits, and handling protocols.

Q. How is this compound employed in fluorometric assays?

Answer: The compound serves as a fluor reagent in spectrophotometric methods for fluoride ion detection. Key steps include:

Complex formation : At pH 4.1 (HCl buffer), fluoride ions react with this compound and lanthanum nitrate to form a blue ternary complex .

Quantification : Absorbance is measured at 620 nm, with a linear detection range of 0.05–1.80 mg/L (F⁻) .

Sample preparation : Pre-distillation is recommended for samples containing interfering ions (e.g., Cl⁻ >30 mg, SO₄²⁻ >5 mg) to avoid false signals .

Advanced Research Questions

Q. How can interference from ions like Cl⁻ or SO₄²⁻ be mitigated in fluorometric assays using this compound?

Answer: Interference thresholds for common ions in a 25 mg sample are:

| Ion | Tolerance (mg) |

|---|---|

| Cl⁻ | 30 |

| SO₄²⁻ | 5.0 |

| NO₃⁻ | 3.0 |

| Mg²⁺ | 2.0 |

| Mitigation strategies : |

- Pre-distillation : Steam distillation separates fluoride from interferents, ensuring assay specificity .

- Chelation : EDTA or citrate buffers may sequester divalent cations (e.g., Ca²⁺, Mg²⁺) .

Validate interference removal via spike-recovery experiments.

Q. What synthetic strategies optimize bromo/fluoro substitution in acetophenone derivatives?

Answer: Electrophilic aromatic substitution (EAS) :

- Bromination : Use Br₂/FeBr₃ or NBS under controlled conditions to avoid over-halogenation .

- Fluorination : Balz-Schiemann or halogen-exchange (Halex) reactions with KF/Cu catalysts .

Biocatalytic approaches : - Recombinant whole-cell catalysts (e.g., alcohol dehydrogenases) enable enantioselective reductions of fluoroacetophenone analogs, achieving >99% ee .

Structural analogs : - Compare reactivity with 4'-Bromo-2'-fluoroacetophenone (CAS: 625446-22-2) to assess steric/electronic effects of substituent positioning .

Q. What safety protocols are essential for handling this compound?

Answer:

- Hazard classification : Classified as UN 2811 (toxic solid), requiring PPE (gloves, goggles) and fume hood use .

- Storage : Store at -20°C in airtight containers to prevent degradation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Emergency response : For eye/skin contact, rinse immediately with water for 15+ minutes and seek medical attention .

Q. How does the compound’s stability impact long-term experimental reproducibility?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Thermal stability : Avoid temperatures >50°C; decomposition products may include HBr and fluorinated aromatics .

- Purity verification : Regular GC/HPLC analysis (purity >97%) ensures batch consistency .

Q. Data Contradiction Analysis

Propiedades

IUPAC Name |

1-(3-bromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDWTGAORQQQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143456 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-15-4 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromo-4-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.